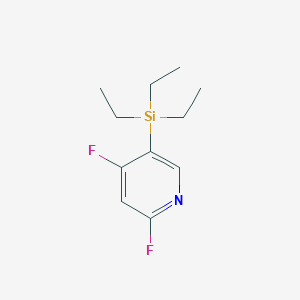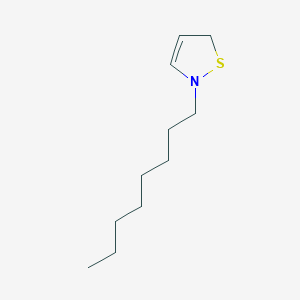
2-Quinazolinamine, 6-(2-chlorophenyl)-7-methoxy-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinazolinamine, 6-(2-chlorophenyl)-7-methoxy-N-(1-methylethyl)- is a chemical compound belonging to the quinazolinamine family. This compound is characterized by the presence of a quinazoline core structure, substituted with a 2-chlorophenyl group at the 6th position, a methoxy group at the 7th position, and an N-(1-methylethyl) group. Quinazolinamines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinazolinamine, 6-(2-chlorophenyl)-7-methoxy-N-(1-methylethyl)- typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Substituents: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the methoxy group can be added through methylation reactions using reagents like methyl iodide.
N-(1-methylethyl) Substitution: The N-(1-methylethyl) group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Quinazolinamine, 6-(2-chlorophenyl)-7-methoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Quinazolinamine, 8-bromo-6-(2-chlorophenyl)-7-(methoxymethoxy)-N-(1-methylethyl)
- 2-Quinazolinamine, 6,8-bis(2-chlorophenyl)-7-(methoxymethoxy)-N-(1-methylethyl)
Comparison
Compared to similar compounds, 2-Quinazolinamine, 6-(2-chlorophenyl)-7-methoxy-N-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 7th position and the N-(1-methylethyl) group can affect its solubility, stability, and interaction with molecular targets, making it distinct from other quinazolinamine derivatives.
Properties
CAS No. |
914391-47-2 |
|---|---|
Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-11(2)21-18-20-10-12-8-14(13-6-4-5-7-15(13)19)17(23-3)9-16(12)22-18/h4-11H,1-3H3,(H,20,21,22) |
InChI Key |
ZBDWHBOFPNHXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)

![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B14190506.png)

![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)

